molecular formula C19H18N4OS B2429637 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 1251706-82-7

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2429637
CAS RN: 1251706-82-7
M. Wt: 350.44
InChI Key: FBRHTQIMKFMCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as MPT0G211, is a small molecule compound that has been gaining attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies.

Scientific Research Applications

Crystal Structure Analysis

Research has shown that compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide demonstrate unique crystal structures, which are significant in understanding their physical and chemical properties. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and intramolecular hydrogen bonding, which stabilize their structure (Subasri et al., 2016).

Antimicrobial Synthesis

The synthesis of antimicrobial agents using pyridines, pyrimidinones, oxazinones, and derivatives is another significant research area. A series of these compounds have been synthesized using citrazinic acid, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012).

Anticancer Activity

Compounds structurally related to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been studied for their anticancer activities. For example, N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, a similar compound, showed significant in vitro and in vivo anticancer activity (Su et al., 1986).

Histamine Receptor Ligands

Research in medicinal chemistry has explored the use of 2-aminopyrimidines, similar to the compound , as ligands for histamine H4 receptors. These studies aim to optimize the potency of these compounds for potential therapeutic applications (Altenbach et al., 2008).

Polymeric Coordination Complexes

The interaction of tautomeric amidines with other compounds to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes is another area of study. This research helps in understanding the complex chemical reactions and structures involved (Klimova et al., 2013).

Glycosidic Coupling Reactions

Studies on pyrimidin-2-yl 1-thio-β-d-glycopyranosides, which are chemically related to the compound, have contributed to the understanding of glycosidic coupling reactions. These reactions are crucial for synthesizing specific disaccharides (Chen & Kong, 1995).

Novel Pyridopyrimidinones Synthesis

Research on 2-acetoacetamidopyridines interacting with phosgene has led to the development of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Such studies are significant in expanding the chemical library of pyridopyrimidinones (Yale & Spitzmiller, 1977).

Antianaphylactic Activity

Certain derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antianaphylactic activity. This research contributes to the development of new therapeutic agents (Wagner et al., 1993).

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-7-3-4-8-15(13)23-18(24)12-25-19-11-17(21-14(2)22-19)16-9-5-6-10-20-16/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRHTQIMKFMCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.